

# Spectroscopic Data Analysis of Ethyl Cyclopropanecarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Cyclopropanecarboxylate

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This technical guide provides an in-depth analysis of the spectroscopic data for ethyl **cyclopropanecarboxylate**, a key building block in organic synthesis and drug discovery. The following sections detail the interpretation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.<sup>[1]</sup> For ethyl **cyclopropanecarboxylate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of ethyl **cyclopropanecarboxylate** provides information on the number of different types of protons and their neighboring environments.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Ethyl **Cyclopropanecarboxylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.13	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.60	Multiplet	1H	-CH- (cyclopropyl)
1.26	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
0.96	Multiplet	2H	-CH <sub>2</sub> - (cyclopropyl)
0.85	Multiplet	2H	-CH <sub>2</sub> - (cyclopropyl)

Data sourced from a 400 MHz spectrum in CDCl<sub>3</sub>.[\[2\]](#)[\[3\]](#)

Interpretation:

- The quartet at 4.13 ppm corresponds to the two protons of the methylene group (-O-CH<sub>2</sub>-) of the ethyl ester, which are split by the three adjacent methyl protons.
- The triplet at 1.26 ppm is assigned to the three protons of the methyl group (-CH<sub>3</sub>) of the ethyl ester, split by the two adjacent methylene protons.
- The multiplets in the upfield region (1.60-0.85 ppm) are characteristic of the cyclopropyl ring protons, which exhibit complex splitting patterns due to their rigid arrangement and differing magnetic environments.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Ethyl **Cyclopropanecarboxylate**

Chemical Shift ( $\delta$ ) ppm	Assignment
174.5	C=O (ester carbonyl)
60.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
14.3	-O-CH <sub>2</sub> -CH <sub>3</sub>
12.9	CH (cyclopropyl)
8.5	CH <sub>2</sub> (cyclopropyl)

Note: Specific peak assignments for cyclopropyl carbons can vary slightly between sources.

Interpretation:

- The downfield signal at 174.5 ppm is characteristic of the carbonyl carbon of the ester group.
- The peak at 60.5 ppm corresponds to the methylene carbon of the ethyl group attached to the oxygen atom.
- The upfield signal at 14.3 ppm is assigned to the methyl carbon of the ethyl group.
- The signals at 12.9 ppm and 8.5 ppm are attributed to the carbons of the cyclopropane ring.

## Experimental Protocol for NMR Spectroscopy

Sample Preparation:[4]

- Accurately weigh approximately 5-25 mg of ethyl **cyclopropanecarboxylate**. [4]
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter. [4]
- Transfer the filtered solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:[5]

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the  $^{13}\text{C}$  NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl **Cyclopropanecarboxylate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
~2980	Strong	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Note: The exact peak positions can vary slightly. Data is consistent with general values for esters and cyclopropyl groups.

Interpretation:

- The strong absorption band around  $1730\text{ cm}^{-1}$  is a clear indicator of the carbonyl ( $\text{C=O}$ ) stretching vibration of the ester functional group.
- The strong band at approximately  $1180\text{ cm}^{-1}$  corresponds to the C-O stretching vibration of the ester linkage.
- The peaks around  $2980\text{ cm}^{-1}$  are due to the C-H stretching vibrations of the ethyl and cyclopropyl groups.

## Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

Attenuated Total Reflectance (ATR) Method:[6][7]

- Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of ethyl **cyclopropanecarboxylate** directly onto the ATR crystal, ensuring it covers the crystal surface.[7][8]
- Acquire the IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[6]
- Clean the ATR crystal thoroughly after the measurement.[6]

Transmission Method (Salt Plates):[9]

- Place one drop of liquid ethyl **cyclopropanecarboxylate** onto a clean, polished salt plate (e.g., NaCl or KBr).[9]
- Place a second salt plate on top of the first to create a thin liquid film between them.[9]
- Mount the sandwiched plates in the spectrometer's sample holder.
- Acquire the IR spectrum.

- After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., chloroform or methylene chloride), followed by rinsing with ethanol and careful drying.[10]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a volatile compound like ethyl **cyclopropanecarboxylate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[11]

Table 4: Mass Spectrometry Data for Ethyl **Cyclopropanecarboxylate**

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
114	~3	$[M]^+$ (Molecular Ion)
86	~23	$[M - C_2H_4]^+$
85	~7	$[M - C_2H_5]^+$
69	100	$[C_4H_5O]^+$ (Base Peak)
41	~34	$[C_3H_5]^+$
29	~24	$[C_2H_5]^+$

Data obtained via electron ionization (EI).[3][12]

Interpretation:

- The peak at m/z 114 corresponds to the molecular ion  $[C_6H_{10}O_2]^+$ , confirming the molecular weight of the compound.[12][13]
- The base peak at m/z 69 is likely due to the loss of an ethoxy radical ( $-OCH_2CH_3$ ) followed by rearrangement, a common fragmentation pathway for esters.
- Other significant fragments correspond to logical losses from the molecular ion, such as the loss of ethene (m/z 86) or an ethyl group (m/z 85).

## Experimental Protocol for GC-MS

This protocol is for the analysis of volatile organic compounds.<sup>[14]</sup>

### Sample Preparation:

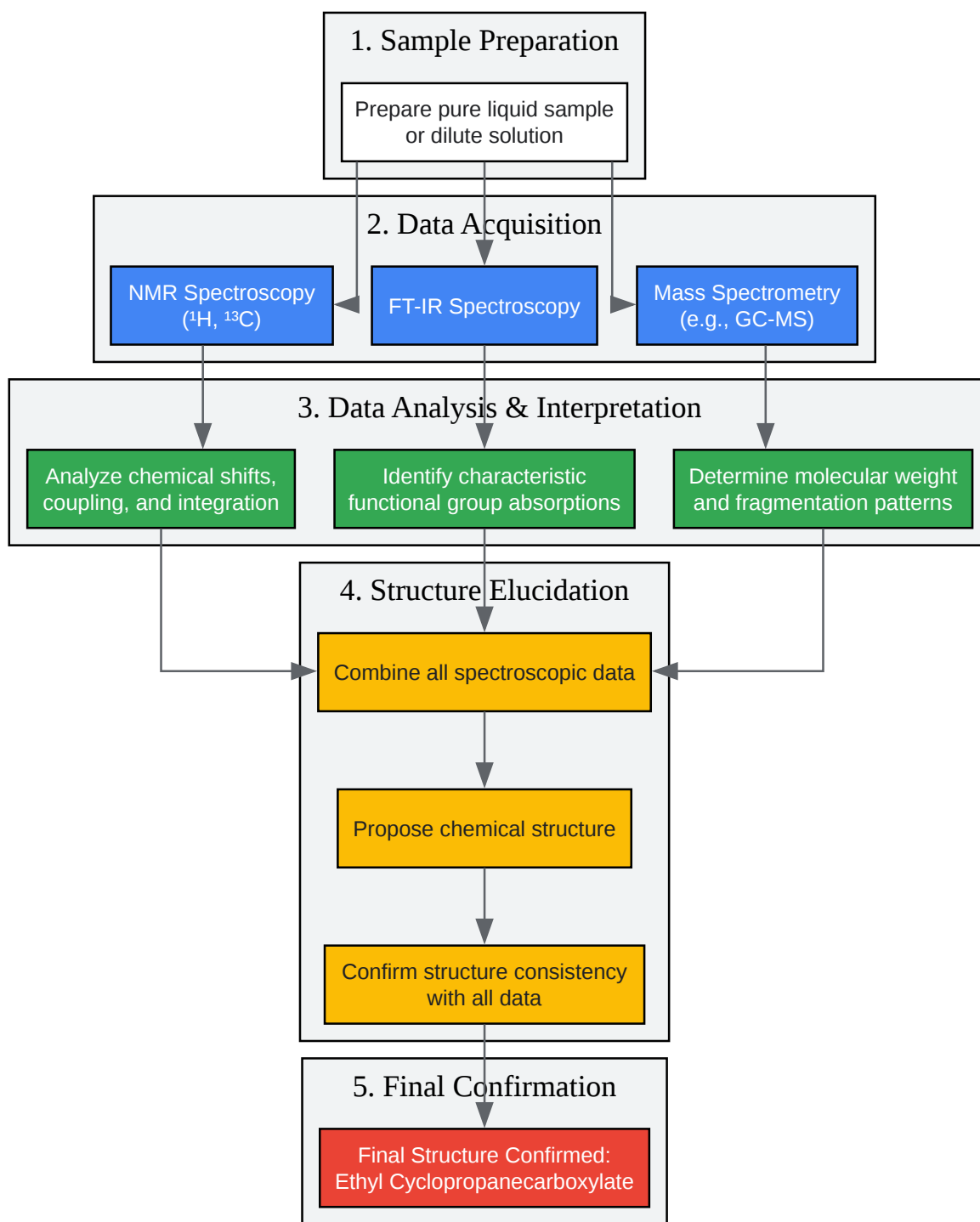
- Prepare a dilute solution of ethyl **cyclopropanecarboxylate** in a volatile organic solvent (e.g., dichloromethane or hexane).

### Data Acquisition:

- Inject a small volume (e.g., 1  $\mu$ L) of the prepared solution into the GC-MS instrument.<sup>[15]</sup>
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column in the gas chromatograph.<sup>[15]</sup> The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As ethyl **cyclopropanecarboxylate** elutes from the GC column, it enters the mass spectrometer's ion source.
- In the ion source (typically using electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

## Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like ethyl **cyclopropanecarboxylate**.



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Caption: Workflow for spectroscopic analysis of ethyl **cyclopropanecarboxylate**.



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